molecular formula C18H11BrClNO3 B2659374 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide CAS No. 300572-72-9

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide

Cat. No.: B2659374
CAS No.: 300572-72-9
M. Wt: 404.64
InChI Key: WQBRQPGVCCBKAC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-acetamide
  • 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO3/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBRQPGVCCBKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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